molecular formula C16H19NO B13168828 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B13168828
M. Wt: 241.33 g/mol
InChI Key: QQBPJAOBKVRDRG-UHFFFAOYSA-N
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Description

1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure that combines a pyrrole ring with an aldehyde functional group and an isopropyl-substituted phenyl group

Preparation Methods

The synthesis of 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring.

    Aldehyde Functionalization: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where a formyl group is added to the pyrrole ring using a formylating agent like DMF and POCl3.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde-containing molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be important in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the aldehyde group, which significantly alters its reactivity and applications.

    1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid:

    1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C16H19NO/c1-11(2)14-6-5-7-16(9-14)17-12(3)8-15(10-18)13(17)4/h5-11H,1-4H3

InChI Key

QQBPJAOBKVRDRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C=O

Origin of Product

United States

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